2-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{[(5Z)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-[(4-METHYLPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes a thiazolidine ring, an oxazole ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5Z)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-[(4-METHYLPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidine ring, the introduction of the oxazole ring, and the final coupling to form the complete molecule. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(5Z)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-[(4-METHYLPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrile group can yield primary amines.
Scientific Research Applications
2-{[(5Z)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-[(4-METHYLPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(5Z)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-[(4-METHYLPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine and oxazole derivatives, such as:
- 2-{[(5Z)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-[(4-METHYLPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE
- 2-{[(5Z)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-[(4-METHYLPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE
Uniqueness
The uniqueness of 2-{[(5Z)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-[(4-METHYLPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H12N4O2S2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2Z)-2-[(4-hydroxy-3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)methylidene]-5-(4-methylphenyl)imino-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C16H12N4O2S2/c1-9-3-5-10(6-4-9)18-14-11(8-17)19-13(22-14)7-12-15(21)20(2)16(23)24-12/h3-7,21H,1-2H3/b13-7-,18-14? |
InChI Key |
KMLAELNMGSIENX-AEGHDXIJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2C(=N/C(=C/C3=C(N(C(=S)S3)C)O)/O2)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=NC(=CC3=C(N(C(=S)S3)C)O)O2)C#N |
Origin of Product |
United States |
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